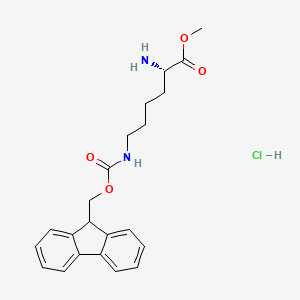

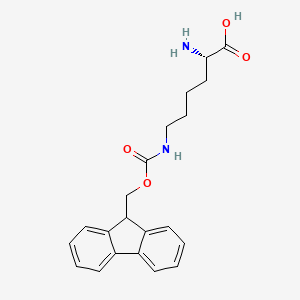

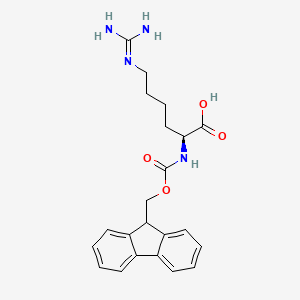

Fmoc-homoarg-OH

描述

“Fmoc-homoarg-OH” is a derivative of the amino acid arginine . It is a useful tool for the introduction of homoarginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The replacement of Arg by HomoArg may be a good avenue for the design of biologically active peptides with increased resistance to degradation by trypsin-like enzymes .

Synthesis Analysis

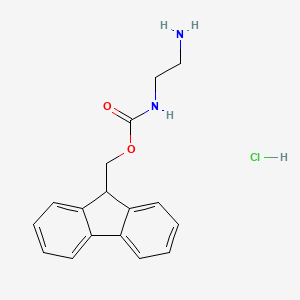

“this compound” can be synthesized using standard Fmoc/tBu SPPS protocols . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Molecular Structure Analysis

The molecular formula of “this compound” is C35H42N4O7S . Its molecular weight is 662.80 g/mol .

Chemical Reactions Analysis

“this compound” is used in Fmoc SPPS, where it behaves similarly to Fmoc-Arg (Pbf)-OH . It is a useful tool for the introduction of homoarginine during Fmoc SPPS .

Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

科学研究应用

合成Fmoc保护氨基酸对映体:Fmoc-(R)-β-HomoAsp(OtBu)-OH已用于合成各种Fmoc保护的3-取代1,2,4-噁二唑含β3-氨基酸的对映体。这些氨基酸可能对肽合成和药物开发有用(Hamze, Hernandez, & Martínez, 2003)。

抗菌复合材料:Fmoc修饰的自组装建筑块,如Fmoc-pentafluoro-l-phenylalanine-OH,已用于开发抗菌和抗炎材料。这些材料在生物医学和医疗保健领域有应用(Schnaider et al., 2019)。

合成炔基氨基酸用于肽功能化:合成了炔基氨基酸Fmoc-l-homopropargylglycine-OH,用于肽的固相合成。这些肽可以用于各种应用,包括药物发现(Polyak & Krauss, 2022)。

基于氨基酸的超分子凝胶:像FMOC-Lys(FMOC)-OH这样的FMOC功能化氨基酸已用于制备超分子凝胶。这些凝胶在抗菌活性方面具有潜在应用,并且被研究其与胶体和离子银的相互作用(Croitoriu et al., 2021)。

合成新糖肽:从氨基酸衍生的N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine可以并入肽中,并进行化学选择性糖基化以生成新糖肽。这对于设计新药物和生物材料具有重要意义(Carrasco et al., 2003)。

水凝胶形成和荧光特性:像Fmoc-Phe-OH这样的N-末端Fmoc保护氨基酸已用于制备稳定荧光银纳米团的水凝胶,这在生物传感和成像方面有应用(Roy & Banerjee, 2011)。

胰岛素敏感活性:FMOC-L-Leucine,一种PPARgamma配体,已被研究用于改善胰岛素敏感性,表明其在糖尿病治疗中的应用(Rocchi et al., 2001)。

来自Fmoc修饰氨基酸和肽的功能材料:Fmoc修饰的氨基酸和短肽已被探索其自组装特性,从而应用于细胞培养、药物传递和治疗性能(Tao et al., 2016)。

作用机制

Target of Action

Fmoc-homoarg-OH, also known as N-α-Fmoc-N G- (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine , is primarily used in the field of peptide synthesis. Its main target is the amino acid sequence of the peptide being synthesized .

Mode of Action

This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group in the compound is base-labile, meaning it can be rapidly removed by a base . This allows for the introduction of homoarginine during the peptide synthesis process .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis . The compound aids in the assembly of amino acids into peptides, contributing to the formation of proteins. It’s worth noting that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .

Pharmacokinetics

Instead, its utility lies in its stability under specific conditions (15-25°C storage temperature) and its solubility in DMF .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the inclusion of homoarginine . This can be particularly useful in the creation of substrate peptidomimetic inhibitors (SPIs), which have been shown to efficiently inhibit histone deacetylases (HDACs) .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and solvent. The compound is stable at temperatures between 15-25°C and is clearly soluble in DMF .

安全和危害

Safety measures should be taken while handling “Fmoc-homoarg-OH”. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

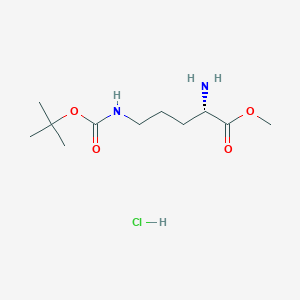

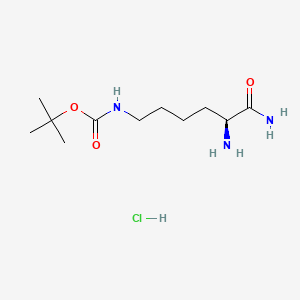

The building blocks Fmoc-Asu(NH-OtBu)-OH, Fmoc-Lys(carbamoyl-OtBu)-OH, Fmoc-HomoArg(OtBu,Pbf)-OH, and Fmoc-L-Orn(Ac,OBz)-OH are compatible with standard Fmoc/tBu SPPS protocols and represent ready to use efficient tools for the fine-tuning of the chelating properties of peptides . This suggests potential future applications in the design of biologically active peptides with increased resistance to degradation .

生化分析

Biochemical Properties

Fmoc-homoarg-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process . The nature of these interactions is largely determined by the Fmoc group, which is base-labile and can be rapidly removed by a base . This property is crucial in SPPS, as it allows for the sequential addition of amino acids to a growing peptide chain .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By facilitating the assembly of specific peptide sequences, this compound can indirectly influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin, making it a crucial component in the synthesis process .

Subcellular Localization

Given its role in peptide synthesis, it may be localized to areas of the cell where this process occurs .

属性

IUPAC Name |

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELIJBJYZHTQU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654068 | |

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

776277-76-0 | |

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

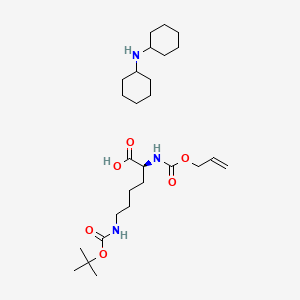

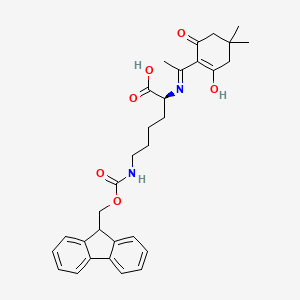

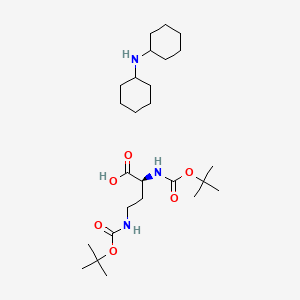

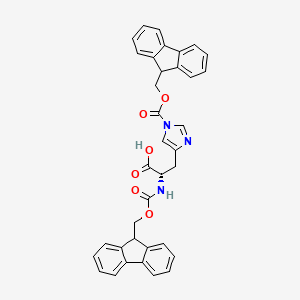

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Fmoc-homoarg-OH serves as one of the amino acid building blocks in the step-by-step synthesis of the eptifibatide peptide on a solid support (Rink AM Resin) []. The "Fmoc" group acts as a temporary protecting group for the amino group, while "OH" indicates the reactive carboxyl group, allowing for sequential addition of amino acids to build the desired peptide sequence.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。